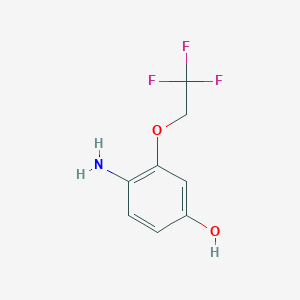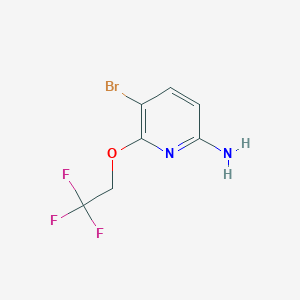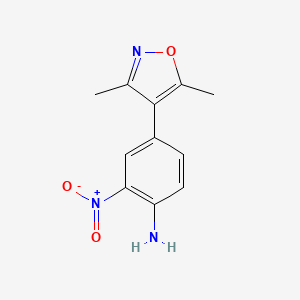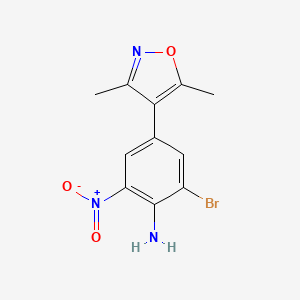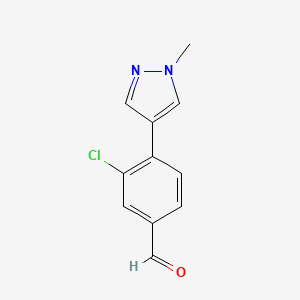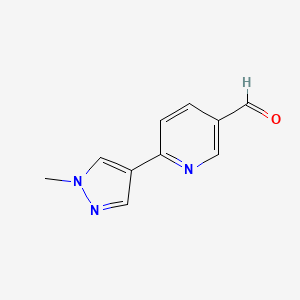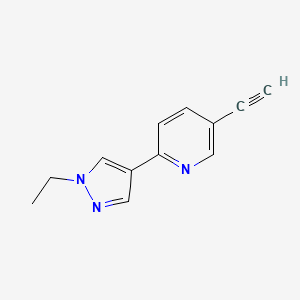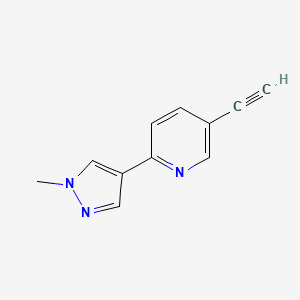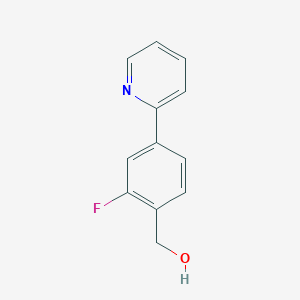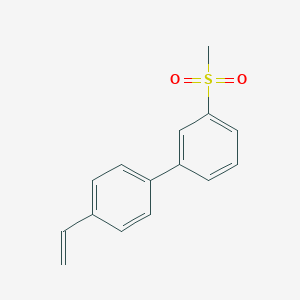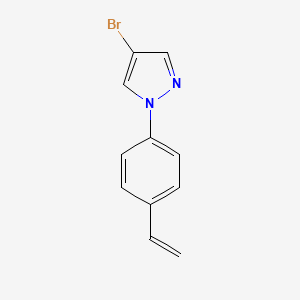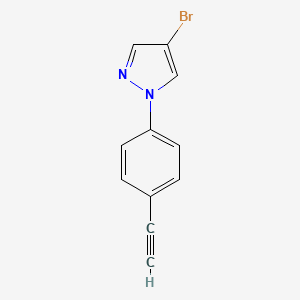
(3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol
Descripción general
Descripción
(3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Formation of Crystalline Solids : The reaction of 1-phenyl-3-methyl-4-benzoyl-2,5-dihydro-1H-pyrazol-5-one with methyldithiocarbazate in methanol results in the formation of distinctive crystalline solids, indicating its potential in crystallography and materials science (Liu et al., 2005).
Synthesis of Biologically Active Compounds : 3-phenyl-1H-pyrazole derivatives serve as crucial intermediates for synthesizing biologically active compounds, particularly in the development of targeted anticancer drugs (Xiaobo Liu et al., 2017).
Microwave-Assisted Synthesis : This compound has been used in microwave-assisted synthesis techniques to create biologically active pyrazole derivatives, suggesting its application in efficient and rapid chemical synthesis (Swarnkar et al., 2014).
Antibacterial and Antifungal Activities : Certain derivatives, such as substituted phenyl-3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl-methanones, exhibit significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Ashok et al., 2017).
Antimicrobial Activity in Metal Complexes : When used as a ligand in metal complexes, this compound showed enhanced antimicrobial activity against various bacteria, highlighting its relevance in medicinal chemistry (Tharmaraj et al., 2009).
Herbicidal and Insecticidal Activities : Some novel N-phenylpyrazolyl aryl methanone derivatives of this compound have been found to exhibit favorable herbicidal and insecticidal activities, suggesting applications in agriculture and pest control (Wang et al., 2015).
Propiedades
IUPAC Name |
[3-(1-methylpyrazol-4-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14/h2-7,14H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBFDDLFKRUORN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1-Methyl-1H-pyrazol-4-yl)phenyl) methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



